N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopropanecarboxamide is a compound that features a pyridine ring, a pyrrolidine ring, and a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopropanecarboxamide can be achieved through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of Cu-catalyzed dehydrogenative reactions between aldehydes and aminopyridines in the presence of iodine .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods mentioned above. This could include optimizing reaction conditions to increase yield and reduce costs, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as TBHP.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings allow the compound to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but lack the cyclopropane and pyrrolidine rings.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar structural features but differ in their specific functional groups and biological activities.
Uniqueness
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopropanecarboxamide is unique due to its combination of a pyridine ring, a pyrrolidine ring, and a cyclopropane carboxamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13(10-4-5-10)15-11-6-8-16(9-11)12-3-1-2-7-14-12/h1-3,7,10-11H,4-6,8-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBLSDAOONIQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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